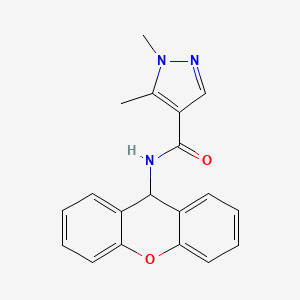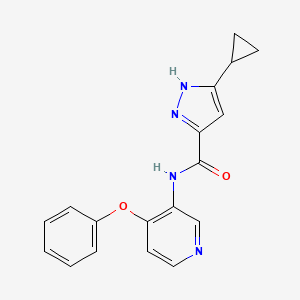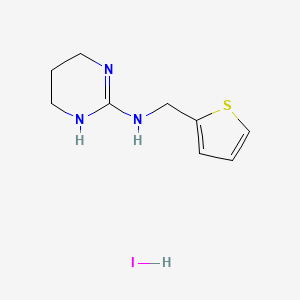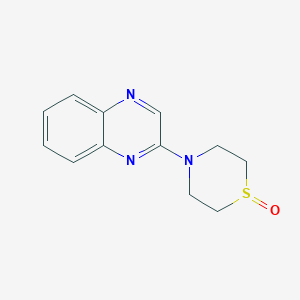![molecular formula C19H21FN2O2 B7573511 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one, also known as FPMP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. FPMP is a pyridone-based compound that has been found to have promising properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one exerts its effects by selectively inhibiting the activity of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This mechanism of action has been found to be responsible for many of the effects of this compound, including its ability to modulate the activity of various neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. One of the most notable effects of this compound is its ability to increase the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This effect has been found to be responsible for many of the effects of this compound, including its ability to modulate the activity of various neurotransmitter systems. Additionally, this compound has been found to have potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its potency and selectivity as an inhibitor of the dopamine transporter (DAT). This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity, as it has been found to induce apoptosis in some cell types. Additionally, the synthesis of this compound can be complex and time-consuming, which can limit its use in some lab settings.
Zukünftige Richtungen
There are a number of future directions for the study of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one. One potential direction is the development of more potent and selective inhibitors of the dopamine transporter (DAT) based on the structure of this compound. Additionally, the potential anticancer properties of this compound warrant further investigation, as it may have applications in the development of new cancer therapies. Finally, the effects of this compound on other neurotransmitter systems, such as norepinephrine and serotonin, should be further studied to better understand its potential applications in the treatment of various neurological disorders.
Synthesemethoden
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one can be synthesized through a multistep process involving the reaction of piperidine, 4-fluorobenzyl chloride, and 2-acetylpyridine. The first step involves the reaction of piperidine with 4-fluorobenzyl chloride to produce 4-(4-fluorobenzyl)piperidine. The second step involves the reaction of 4-(4-fluorobenzyl)piperidine with 2-acetylpyridine to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been found to be a potent and selective inhibitor of the dopamine transporter (DAT), which is an important target for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been found to have potential applications in the field of pharmacology, as it has been shown to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been found to have potential applications in the field of medicinal chemistry, as it has been shown to have promising anticancer properties.
Eigenschaften
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-21-9-8-16(13-18(21)23)19(24)22-10-6-15(7-11-22)12-14-2-4-17(20)5-3-14/h2-5,8-9,13,15H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWRUMCRVRBXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)

![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)

![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)

![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)

![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)